molecular formula C20H19N3O4 B2588037 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1796920-59-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2588037
CAS No.: 1796920-59-6
M. Wt: 365.389
InChI Key: HJAPVOSNVFRARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmaceutical research. Its structure incorporates two privileged pharmacophores: a benzo[d][1,3]dioxole (piperonyl) group and a benzo[d]oxazole ring, which are known to contribute to diverse biological activities. The piperonyl moiety is a common structural feature in compounds investigated as modulators of ATP-binding cassette (ABC) transporters, with potential applications in research on cystic fibrosis and other diseases . Concurrently, the benzo[d]oxazole fragment is frequently employed in the design of enzyme inhibitors, including tricyclic PI3K inhibitor compounds studied for their potential in oncology research . The integration of these fragments via a pyrrolidine-2-carboxamide linker creates a complex molecule suitable for probing structure-activity relationships, optimizing lead compounds, and investigating novel mechanisms of action. This product is intended for research purposes in laboratory settings only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-19(21-11-13-7-8-17-18(10-13)26-12-25-17)15-5-3-9-23(15)20-22-14-4-1-2-6-16(14)27-20/h1-2,4,6-8,10,15H,3,5,9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAPVOSNVFRARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C18H18N2O3
  • Molecular Weight : 314.35 g/mol

The presence of the benzo[d][1,3]dioxole and benzo[d]oxazole moieties suggests a potential for diverse biological interactions.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of compounds with similar structural frameworks. For instance, derivatives of benzodioxole have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro studies revealed that certain derivatives exhibited IC50 values as low as 0.68 µM, indicating potent activity against this enzyme . This suggests that this compound may also possess similar antidiabetic effects.

Anticancer Activity

Research has indicated that compounds containing the pyrrolidine structure can exhibit anticancer properties. For example, certain benzodioxole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 26 to 65 µM . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Neuroprotective Effects

The potential neuroprotective effects of this compound are also noteworthy. Compounds with similar structural motifs have been investigated for their ability to mitigate neurodegenerative diseases through various pathways, including antioxidant activity and inhibition of neuroinflammation. These properties may be relevant for this compound.

Enzyme Inhibition

The compound's biological activity may stem from its ability to inhibit specific enzymes involved in metabolic pathways. For example, α-amylase inhibition can lead to reduced glucose absorption and lower blood sugar levels, making it a potential candidate for diabetes management.

Interaction with Receptors

The presence of dioxole and oxazole rings suggests possible interactions with various receptors in the body, including those involved in pain modulation and inflammation. This could provide insights into its analgesic and anti-inflammatory properties.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and enzyme inhibitory activities of structurally related compounds. For instance:

CompoundTarget EnzymeIC50 Value (µM)Cell Line Tested
IIaα-Amylase0.85HepG2
IIcα-Amylase0.68HepG2
IIdCancer Cells26 - 65Various

These results indicate promising therapeutic potentials for similar compounds.

In Vivo Studies

In vivo studies using diabetic mice models have shown that compounds with similar structures can significantly lower blood glucose levels. For example, one study reported a reduction from 252.2 mg/dL to 173.8 mg/dL after treatment with a related benzodioxole derivative . Such findings underscore the need for further exploration of this compound in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-2-carboxamide Derivatives

The following table compares key properties of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide with structurally related pyrrolidine carboxamides from :

Compound Name Substituents (Pyrrolidine Positions) Yield (%) Physical State Melting Point (°C) Key NMR Features (¹H/¹³C)
This compound (Target) 1: Benzo[d]oxazol-2-yl; N: Benzodioxole - Not reported Not reported Likely δ ~7.5–8.1 ppm (aromatic H), δ ~160–170 ppm (amide C=O)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2,2-dimethoxyethyl)-5-oxo-2-(pyridin-2-yl)pyrrolidine-2-carboxamide 1: 2,2-Dimethoxyethyl; 2: Pyridin-2-yl; 5: Oxo 96 Yellow oil 143–146 δ 8.5 ppm (pyridyl H), δ 170 ppm (5-oxo C=O)
N-Benzyl-1-(2,2-dimethoxyethyl)-5-oxo-2-(pyridin-2-yl)pyrrolidine-2-carboxamide N: Benzyl; 1: 2,2-Dimethoxyethyl; 5: Oxo 95 Yellow oil 140–142 δ 7.3 ppm (benzyl H), δ 50–60 ppm (dimethoxy C)

Key Observations :

  • Substituent Effects : Replacement of the benzo[d]oxazol-2-yl group with a pyridin-2-yl moiety (as in ) reduces aromatic rigidity but introduces nitrogen-based polarity. The 5-oxo group in these analogs may stabilize the pyrrolidine ring conformation via intramolecular hydrogen bonding .
Benzo[d][1,3]dioxol-5-ylmethyl-Substituted Compounds

Compounds sharing the benzodioxolemethyl group exhibit varied pharmacological and physicochemical profiles:

Compound Name Core Structure Key Features Reference
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-(p-tolyl)pyrrolidine-2-carboxamide Pyrrolidine-2-carboxamide 96% yield; yellow oil; δ 2.3 ppm (p-tolyl CH₃) [2]
6-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-6-azaspiro[3.3]heptane Spirocyclic oxetane Enhanced metabolic stability; synthetic focus on non-aqueous conditions [5]
2-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide Pyrimidine-acetamide 4% yield; potential kinase-targeting scaffold [8]

Key Observations :

  • Spirocyclic Systems : Spirocyclic oxetanes () exhibit improved solubility and bioavailability compared to linear pyrrolidine derivatives, though synthetic complexity increases .
  • Yield Disparities : The pyrimidine derivative in shows a low yield (4%), contrasting with the high yields (95–96%) of pyrrolidine carboxamides in , highlighting the impact of core structure on reaction efficiency .
NMR Spectral Comparisons
  • Benzo[d]oxazole Derivatives : The ¹⁵N NMR chemical shifts of intermediates in (e.g., −131.8 ppm for 4a) suggest minimal electronic variation within the benzo[d]oxazole moiety, implying consistent aromaticity and conjugation in related compounds .
  • Pyrrolidine Analogs : The target compound’s ¹H NMR would likely show aromatic proton shifts near δ 7.5–8.1 ppm (benzodioxole and benzo[d]oxazole H), comparable to δ 8.5 ppm for pyridin-2-yl protons in compounds .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide, and what are the critical reaction conditions?

The synthesis involves multi-step reactions, starting with the preparation of intermediates such as benzo[d][1,3]dioxole derivatives and pyrrolidine-2-carboxamide precursors. Key steps include:

  • Coupling reactions : Amide bond formation between the benzo[d][1,3]dioxole and pyrrolidine moieties using coupling agents like HATU or DCC in solvents such as DMF or dichloromethane.
  • Heterocycle formation : Cyclization to construct the benzo[d]oxazole ring under acidic or thermal conditions.
  • Purification : Column chromatography or recrystallization to isolate the final product. Reaction conditions (temperature: 60–100°C, solvent choice, catalyst presence) significantly impact yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?

  • NMR spectroscopy (1H, 13C) : Identifies proton environments (e.g., methylenedioxy protons at ~5.9–6.0 ppm) and carbon backbone.
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • IR spectroscopy : Detects functional groups (amide C=O stretch ~1650 cm⁻¹, aromatic C-H bends).
  • X-ray crystallography (if applicable): Resolves 3D conformation, critical for understanding binding interactions .

Q. What preliminary assays are recommended to evaluate the compound's biological activity?

Initial screening should include:

  • Enzyme inhibition assays : Target-specific kinases or proteases due to the compound's heterocyclic motifs.
  • Cytotoxicity testing : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential.
  • Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels, leveraging structural analogs' activities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Advanced optimization strategies include:

  • Design of Experiments (DoE) : Statistical modeling to test variables (catalyst loading, solvent polarity, temperature).
  • Flow chemistry : Continuous synthesis to enhance reproducibility and reduce side reactions.
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) for selective coupling steps. Computational tools like quantum chemical calculations (DFT) predict transition states and guide condition selection .

Q. What structural modifications enhance the compound's target selectivity, and how are these validated?

  • Pyrrolidine ring substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) alters conformational flexibility and binding affinity.
  • Benzo[d]oxazole replacements : Thiadiazole or isoxazole rings modulate lipophilicity and metabolic stability. Validation involves:
  • Molecular docking : Simulate interactions with target proteins (e.g., EGFR kinase).
  • In vitro selectivity panels : Compare activity across related enzymes/receptors .

Q. How can contradictions between computational ADMET predictions and experimental pharmacokinetic data be resolved?

  • Metabolic profiling : Incubate with liver microsomes to identify major metabolites (LC-MS/MS).
  • Permeability assays : Caco-2 cell models assess intestinal absorption discrepancies.
  • Parameter refinement : Adjust computational models (e.g., QSAR) using experimental solubility and logP values .

Q. What mechanistic insights explain the compound's activity in neuroprotective or cardiovascular contexts?

  • Target engagement assays : Fluorescence polarization to measure binding to β-adrenergic receptors or NMDA channels.
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects. Structural analogs with dihydropyridine moieties (e.g., ) suggest calcium channel modulation as a plausible mechanism .

Q. How should stability studies be designed to assess degradation under physiological conditions?

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.
  • HPLC monitoring : Track degradation products and quantify half-life.
  • Temperature-dependent kinetics : Arrhenius plots predict shelf-life at 25°C .

Methodological Notes

  • Data Interpretation : Use Hill slopes in dose-response curves to distinguish between allosteric vs. competitive inhibition.
  • Contradiction Mitigation : Cross-validate bioassay results with orthogonal methods (e.g., SPR for binding affinity vs. functional assays).
  • Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.